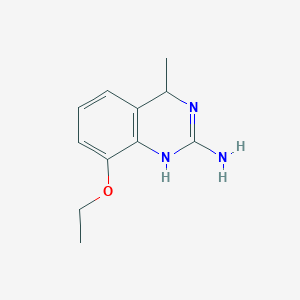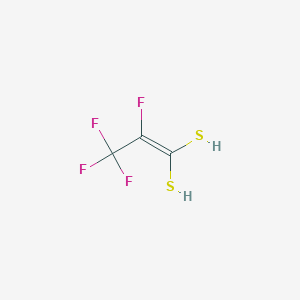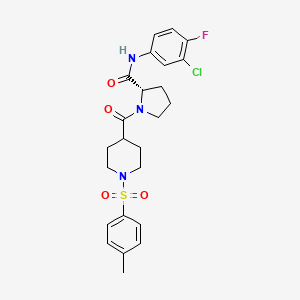![molecular formula C23H26N2 B12620621 1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine CAS No. 918480-90-7](/img/structure/B12620621.png)
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazin ist eine chemische Verbindung, die zur Klasse der Piperazinderivate gehört. Piperazine sind bekannt für ihre breite Palette an biologischen und pharmazeutischen Aktivitäten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazin beinhaltet typischerweise die Cyclisierung von 1,2-Diamin-Derivaten mit Sulfoniumsalzen. Ein gängiges Verfahren umfasst die Reaktion von (S,S)-N,N’-Bisnosyl-Diamin mit Diphenylvinyl-sulfoniumtriflat in Gegenwart von DBU, was zu geschützten Piperazinen führt . Die Entschützung mit PhSH, gefolgt von selektiver intramolekularer Cyclisierung, liefert das gewünschte Piperazinderivat.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für Piperazinderivate beinhalten häufig großtechnische Cyclisierungsreaktionen unter Verwendung leicht zugänglicher Ausgangsmaterialien. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Piperazin-Stickstoffatomen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer oder basischer Umgebung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Naphthochinon-Derivaten.
Reduktion: Bildung von reduzierten Piperazinderivaten.
Substitution: Bildung von N-Alkyl- oder N-Acyl-Piperazinderivaten.
Wissenschaftliche Forschungsanwendungen
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Zielmolekülen, einschließlich Enzymen und Rezeptoren.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird zur Synthese von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Die genauen Pfade und Zielmoleküle hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-[(Naphthalen-1-yl)methyl]piperazin
- 1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazin
Einzigartigkeit
1-[(Naphthalen-2-yl)methyl]-4-(1-phenylethyl)piperazin ist aufgrund seines spezifischen Substitutionsschemas am Piperazinring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl von Naphthalen- als auch von Phenylethylgruppen verleiht ihm im Vergleich zu anderen Piperazinderivaten besondere Eigenschaften.
Eigenschaften
CAS-Nummer |
918480-90-7 |
|---|---|
Molekularformel |
C23H26N2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-(naphthalen-2-ylmethyl)-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C23H26N2/c1-19(21-7-3-2-4-8-21)25-15-13-24(14-16-25)18-20-11-12-22-9-5-6-10-23(22)17-20/h2-12,17,19H,13-16,18H2,1H3 |
InChI-Schlüssel |
IUYXZBIKBMPWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)

![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)

![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)


![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)

![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
